

# In-Depth Technical Guide: Structural Properties of 2-Amino-3-phenylpropanamide Hydrochloride

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## Compound of Interest

**Compound Name:** 2-Amino-3-phenylpropanamide hydrochloride

**Cat. No.:** B555564

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the structural properties of **2-Amino-3-phenylpropanamide hydrochloride**, a compound of interest in pharmaceutical and biochemical research. This document outlines its physicochemical characteristics, and while detailed experimental crystallographic and spectroscopic data for the hydrochloride salt are not readily available in the surveyed literature, this guide presents the available information for the free base, 2-Amino-3-phenylpropanamide, and discusses the expected structural impact of hydrochloride formation.

## Physicochemical Properties

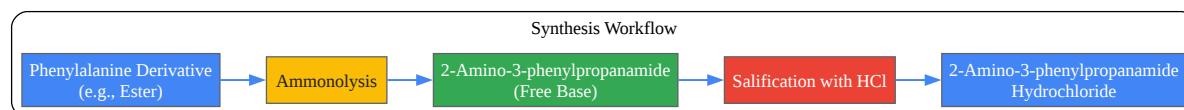
**2-Amino-3-phenylpropanamide hydrochloride**, also known as DL-Phenylalanine amide hydrochloride, is the salt form of the amino acid derivative 2-Amino-3-phenylpropanamide. The hydrochloride form enhances the compound's solubility in aqueous solutions.<sup>[1][2]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	References
Chemical Formula	$C_9H_{13}ClN_2O$	<a href="#">[1]</a>
Molecular Weight	200.67 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White to off-white powder/crystal	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	231-243 °C	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Soluble in water	<a href="#">[1]</a>

## Synthesis

The synthesis of **2-Amino-3-phenylpropanamide hydrochloride** can be achieved through several routes. A common method involves the ammonolysis of a suitable phenylalanine ester. For instance, the synthesis of S-2-aminobutanamide hydrochloride has been described involving the ammoniation of a 2-bromobutyric acid methyl ester to form the amide, followed by resolution and salification with hydrogen chloride.[\[5\]](#) A similar pathway can be envisaged for **2-Amino-3-phenylpropanamide hydrochloride**, starting from the corresponding phenylalanine derivative.

A general synthetic workflow is depicted below:



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A generalized synthetic pathway for **2-Amino-3-phenylpropanamide hydrochloride**.

## Structural Characterization

A thorough structural characterization of a molecule involves determining its connectivity, three-dimensional arrangement, and electronic properties. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

## Crystallographic Properties

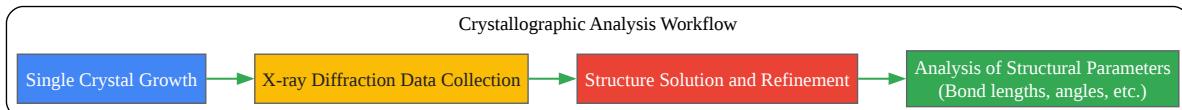
A definitive determination of the three-dimensional structure of **2-Amino-3-phenylpropanamide hydrochloride** would be achieved through single-crystal X-ray diffraction. This technique provides precise measurements of unit cell dimensions, bond lengths, and bond angles. Despite extensive searches of chemical and crystallographic databases, a complete, publicly available crystal structure for **2-Amino-3-phenylpropanamide hydrochloride** could not be located.

However, the crystal structure of related  $\text{N}^{\alpha}\text{-aroyl-N-aryl-phenylalanine amides}$  has been determined, demonstrating that these molecules can form well-defined crystalline structures amenable to X-ray diffraction analysis.<sup>[6]</sup> In the absence of experimental data for the hydrochloride salt, a theoretical discussion of its expected structural features is presented.

The protonation of the primary amine group to form the ammonium hydrochloride salt is expected to lead to several key structural changes:

- Elongation of the C-N bond: The C-NH<sub>3</sub><sup>+</sup> bond is anticipated to be slightly longer than the C-NH<sub>2</sub> bond in the free base due to the change in hybridization and electrostatic repulsion.
- Changes in intermolecular interactions: The presence of the charged ammonium group and the chloride counter-ion will introduce strong electrostatic interactions and hydrogen bonding opportunities, significantly influencing the crystal packing.
- Conformational adjustments: The bulky -NH<sub>3</sub><sup>+</sup> group may lead to slight changes in the torsional angles of the molecule to accommodate the new steric and electronic environment.

A logical workflow for crystallographic analysis is presented below:



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A typical workflow for single-crystal X-ray diffraction analysis.

## Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for elucidating the structure of molecules in various states.

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For **2-Amino-3-phenylpropanamide hydrochloride**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be the primary techniques used.

While a fully assigned spectrum for the hydrochloride salt is not available in the reviewed literature, the expected signals can be predicted based on the structure of the free base, 2-Amino-3-phenylpropanamide. The protonation of the amino group would lead to a downfield shift of the adjacent  $\alpha$ -proton signal due to the electron-withdrawing effect of the  $-\text{NH}_3^+$  group.

Expected  $^1\text{H}$  NMR Signals for 2-Amino-3-phenylpropanamide:

Protons	Expected Chemical Shift (ppm)	Multiplicity
Aromatic (C <sub>6</sub> H <sub>5</sub> )	7.2 - 7.4	Multiplet
Amide (-CONH <sub>2</sub> )	7.5 - 8.5	Broad Singlets
α-CH	3.5 - 4.0	Triplet/Doublet of Doublets
β-CH <sub>2</sub>	2.8 - 3.2	Multiplet
Amino (-NH <sub>2</sub> )	1.5 - 2.5	Broad Singlet

Expected <sup>13</sup>C NMR Signals for 2-Amino-3-phenylpropanamide:

Carbon	Expected Chemical Shift (ppm)
Carbonyl (-C=O)	170 - 180
Aromatic (C <sub>6</sub> H <sub>5</sub> )	125 - 140
α-CH	50 - 60
β-CH <sub>2</sub>	35 - 45

### 3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **2-Amino-3-phenylpropanamide hydrochloride** is expected to show characteristic absorption bands for the amine, amide, and phenyl groups.

The protonation of the primary amine to an ammonium group will result in the appearance of characteristic N-H stretching and bending vibrations in the IR spectrum.

Expected FTIR Absorption Bands for **2-Amino-3-phenylpropanamide Hydrochloride**:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Vibration
Ammonium (-NH <sub>3</sub> <sup>+</sup> )	3000 - 3300	N-H Stretch
Aromatic C-H	3000 - 3100	C-H Stretch
Aliphatic C-H	2850 - 3000	C-H Stretch
Amide C=O	1630 - 1680	C=O Stretch (Amide I)
Amide N-H	1550 - 1640	N-H Bend (Amide II)
Ammonium (-NH <sub>3</sub> <sup>+</sup> )	1500 - 1600	N-H Bend
Aromatic C=C	1450 - 1600	C=C Stretch

## Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and structural characterization of **2-Amino-3-phenylpropanamide hydrochloride** are not readily available. However, general procedures for the techniques that would be employed are described below.

## General Synthesis of 2-Amino-3-phenylpropanamide Hydrochloride

A plausible synthesis would involve the reaction of a phenylalanine ester with ammonia, followed by acidification.

- **Ammonolysis:** L-phenylalanine methyl ester hydrochloride is dissolved in a saturated solution of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography.
- **Work-up:** The solvent and excess ammonia are removed under reduced pressure. The resulting crude product, 2-Amino-3-phenylpropanamide, is then purified, for example, by recrystallization.
- **Salification:** The purified 2-Amino-3-phenylpropanamide is dissolved in a suitable solvent (e.g., diethyl ether or methanol), and a solution of hydrogen chloride in the same solvent is

added dropwise with stirring. The resulting precipitate of **2-Amino-3-phenylpropanamide hydrochloride** is collected by filtration, washed with the solvent, and dried under vacuum.

## Single-Crystal X-ray Diffraction

- Crystal Growth: Single crystals of **2-Amino-3-phenylpropanamide hydrochloride** suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
- Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[6][7]
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[6][7]

## NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Amino-3-phenylpropanamide hydrochloride** is dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>) in an NMR tube.
- Data Acquisition: The NMR tube is placed in the NMR spectrometer. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the assignment of signals.[8][9][10]
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrals of the signals are determined.[11]

## FTIR Spectroscopy

- Sample Preparation: A small amount of the powdered **2-Amino-3-phenylpropanamide hydrochloride** is mixed with dry potassium bromide (KBr) and pressed into a thin,

transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[12][13][14]

- Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).[13]
- Data Analysis: The absorbance or transmittance spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

## Conclusion

This technical guide has summarized the available structural and physicochemical information for **2-Amino-3-phenylpropanamide hydrochloride**. While a complete experimental determination of its crystal structure is not yet publicly available, this document provides a foundation for researchers by presenting the known properties and outlining the standard experimental protocols for its synthesis and detailed structural characterization. Further research, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, is required to fully elucidate the precise three-dimensional structure and intermolecular interactions of this compound.

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